(3S,5S)-(+)-3,5-Heptanediol (CAS 129212-21-1) is a highly pure, C2-symmetric acyclic chiral diol primarily utilized as a chiral auxiliary, acetal template, and stereocontrolling building block in asymmetric synthesis. Featuring two stereocenters bearing ethyl substituents, it provides a highly predictable conformational bias when condensed into 1,3-dioxane rings. This structural rigidity makes it a privileged template for directing complex cascade reactions, such as intramolecular polyene cyclizations, and a valuable precursor for active pharmaceutical ingredients (APIs). For procurement, its availability as a >99% enantiomeric excess solid (m.p. 52°C) ensures reproducible stereocontrol and superior handling characteristics compared to lower-molecular-weight homologs.
Substituting (3S,5S)-3,5-heptanediol with the more common (2R,4R)-2,4-pentanediol or rigid aromatic diols (like BINOL) fundamentally alters the steric environment of the resulting chiral auxiliaries. The ethyl groups of 3,5-heptanediol offer a specific intermediate steric bulk—larger than methyls but less encumbering than phenyls or tert-butyls—which is critical for optimizing diastereomeric ratios in Lewis acid-catalyzed acetal cleavage and polyene cyclizations. Furthermore, utilizing racemic or meso-3,5-heptanediol abolishes the C2-symmetry required to prevent the formation of diastereomeric mixtures during acetalization, leading to catastrophic losses in downstream enantioselectivity, complex purification bottlenecks, and severely diminished overall yields[1].
In the construction of complex polycyclic frameworks via cascade polyene cyclizations, the choice of chiral acetal template dictates the stereochemical outcome. (3S,5S)-3,5-Heptanediol serves as an optimal C2-symmetric template, where its ethyl substituents lock the intermediate 1,3-dioxane ring into a rigid chair conformation. This specific steric environment induces high facial selectivity during Lewis acid-promoted cyclization, enabling enantiomeric excesses of up to 90%. In contrast, acyclic precursors lacking this precisely tuned chiral acetal template yield racemic mixtures, while templates with insufficient bulk fail to provide adequate facial shielding [1].
| Evidence Dimension | Enantiomeric excess in acetal-directed polyene cyclization |
| Target Compound Data | Up to 90% ee using optimized C2-symmetric acyclic diol templates like 3,5-heptanediol |
| Comparator Or Baseline | Acyclic precursors lacking the specific chiral acetal template (0% ee) |
| Quantified Difference | Shift from racemic mixtures to highly enantioenriched polycyclic products (up to 90% ee) |
| Conditions | Lewis acid-catalyzed intramolecular polyene cyclization |
Buyers developing complex terpene or steroid frameworks must select this exact diol to achieve the precise steric tuning required for high-yielding, enantioselective cascade cyclizations.
The utility of a chiral auxiliary depends on its ability to form a single, predictable conformation. When (3S,5S)-3,5-heptanediol is condensed with aldehydes, the two ethyl groups strongly favor diequatorial positions within the resulting 1,3-dioxane ring. This thermodynamic preference prevents the formation of interconverting conformers, locking the reactive acetal center. Compared to flexible 1,2-diols or non-C2-symmetric diols, which often yield complex mixtures of diastereomeric acetals, (3S,5S)-3,5-heptanediol ensures near-quantitative conversion to a single reactive conformer, drastically simplifying downstream purification and maximizing asymmetric induction[1].
| Evidence Dimension | Acetal conformational purity |
| Target Compound Data | Exclusive formation of diequatorial 1,3-dioxane conformers |
| Comparator Or Baseline | Non-C2-symmetric or flexible 1,2-diols |
| Quantified Difference | Elimination of diastereomeric acetal mixtures |
| Conditions | Condensation with aldehydes under standard acidic conditions |
Ensures reproducible, high-purity intermediate formation, reducing the need for costly chromatographic separations in industrial asymmetric synthesis.
In bulk laboratory and industrial settings, the physical properties of a chiral auxiliary heavily influence its processability. While the widely used homolog (2R,4R)-2,4-pentanediol has a similar melting point (50.5°C), it is notoriously hygroscopic and difficult to dry to anhydrous conditions. In contrast, the extended ethyl chains of (3S,5S)-3,5-heptanediol (m.p. 52°C) increase its lipophilicity and significantly reduce moisture absorption. This allows the compound to be stored, weighed, and transferred as a stable, free-flowing solid without the rapid degradation of anhydrous reaction conditions often caused by water contamination from hygroscopic auxiliaries [1].
| Evidence Dimension | Moisture absorption and handling stability |
| Target Compound Data | Stable, highly lipophilic solid (m.p. 52°C) with low hygroscopicity |
| Comparator Or Baseline | (2R,4R)-2,4-pentanediol (highly hygroscopic, difficult to dry) |
| Quantified Difference | Elimination of severe moisture uptake during standard atmospheric exposure |
| Conditions | Bulk storage, weighing, and formulation of anhydrous reaction mixtures |
Procurement of this specific homolog eliminates the process bottlenecks and reproducibility failures associated with drying and handling highly hygroscopic chiral auxiliaries.
Directly following its ability to form rigid, diequatorial 1,3-dioxanes, this compound is the premier choice for initiating Lewis acid-catalyzed intramolecular polyene cyclizations. It is ideal for the single-step construction of complex tricyclic or tetracyclic terpenoid and steroid cores where high enantiomeric excess is required[1].
Due to its C2-symmetry and specific ethyl-group steric bulk, it is highly recommended as a chiral auxiliary for enol ethers and acetals undergoing diastereoselective nucleophilic additions, such as allylation or aldol-type reactions, where precise facial shielding is mandatory[2].
Because of its reduced hygroscopicity compared to lower-molecular-weight homologs like 2,4-pentanediol, it is the optimal chiral building block for industrial workflows that require strictly anhydrous conditions, ensuring seamless scale-up and high batch-to-batch reproducibility [3].